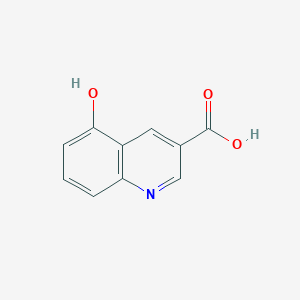

5-Hydroxyquinoline-3-carboxylic acid

Descripción general

Descripción

5-Hydroxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

5-Hydroxyquinoline derivatives, including 5-Hydroxyquinoline-3-carboxylic acid, have been extensively studied in scientific research due to their significant biological activities and potential in medicinal chemistry. These compounds serve as a critical scaffold for developing various pharmacologically potent agents targeting a broad spectrum of therapeutic areas.

Biomedical Applications

5-Hydroxyquinoline derivatives have demonstrated a wide range of biological activities, making them a focal point in the development of new pharmaceuticals. Their utility spans anti-cancer, anti-viral, anti-microbial, and neuroprotective agents. The metal chelation properties of these derivatives further enhance their therapeutic potential, offering novel treatment avenues for diseases such as HIV, neurodegenerative disorders, and various infections. The versatility of these compounds is attributed to their structural features, which allow for synthetic modifications to tailor their pharmacological profiles (Gupta, Luxami, & Paul, 2021).

Role in Antioxidant Activity

The antioxidant properties of hydroxycinnamic acids, a related group of compounds, have been explored for their potential health benefits. These compounds exhibit a range of biological activities that contribute to health promotion, including neuroprotective, cardioprotective, and anti-carcinogenic effects. Studies have focused on understanding the structure-activity relationships of these compounds, aiming to optimize their antioxidant capacity for therapeutic use. The findings indicate that modifications to their chemical structure can significantly impact their efficacy as antioxidants (Razzaghi-Asl et al., 2013).

Environmental and Chemical Applications

In addition to biomedical applications, 5-Hydroxyquinoline derivatives have been explored for environmental and chemical applications, particularly in the treatment of organic pollutants. These compounds can act as redox mediators, enhancing the efficiency of enzymatic processes in degrading recalcitrant compounds in wastewater treatment. This application underscores the potential of 5-Hydroxyquinoline derivatives in environmental remediation efforts, contributing to the development of more sustainable and efficient methods for managing industrial effluents (Husain & Husain, 2007).

Safety and Hazards

5-Hydroxyquinoline-3-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Direcciones Futuras

Compounds containing the 8-hydroxyquinoline moiety, such as 5-Hydroxyquinoline-3-carboxylic acid, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several compounds described in the literature could act as leads for the development of drugs against numerous diseases, including cancer .

Mecanismo De Acción

Target of Action

5-Hydroxyquinoline-3-carboxylic acid, a derivative of quinoline, is known to interact with various biological targets. Quinoline and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor

Mode of Action

For instance, their antibacterial activity is based on the inhibition of DNA replication through the inhibition of DNA gyrase and topoisomerase IV activities . Some quinolone-3-carboxylic acids have been synthesized as HIV-1 integrase inhibitors .

Biochemical Pathways

Quinoline and its derivatives are known to interact with various biochemical pathways due to their versatile applications in the fields of industrial and synthetic organic chemistry .

Pharmacokinetics

The structural diversity of synthesized quinoline and quinolone compounds provides high and selective activity, as well as low toxicity on human cells .

Result of Action

Quinoline and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Action Environment

It is known that the synthesis and functionalization of quinoline and its derivatives can be influenced by various factors, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Análisis Bioquímico

Biochemical Properties

It is known that quinoline derivatives, including 5-Hydroxyquinoline-3-carboxylic acid, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve a variety of mechanisms, including binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

5-hydroxyquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-3-1-2-8-7(9)4-6(5-11-8)10(13)14/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZUCCGYBXJMDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726447 | |

| Record name | 5-Oxo-1,5-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911108-90-2 | |

| Record name | 5-Oxo-1,5-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

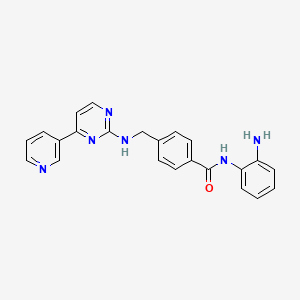

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

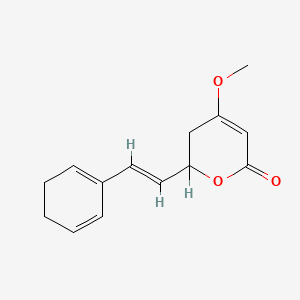

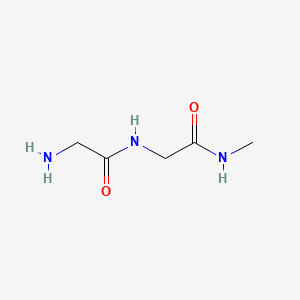

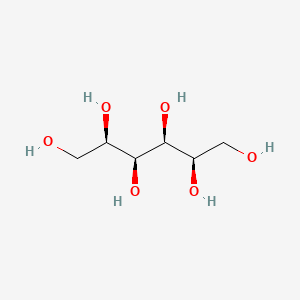

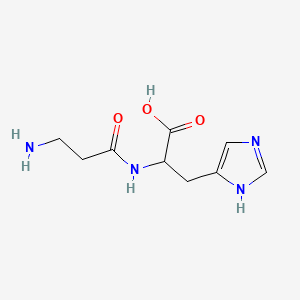

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4Ar,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B3030390.png)

![Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B3030395.png)